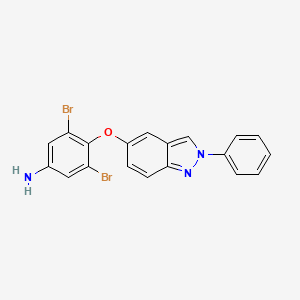
3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure with bromine atoms and an indazole moiety, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the indazole derivative with aniline through an ether linkage, often facilitated by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the indazole ring or the aniline moiety.
Coupling Reactions: The aniline group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling: Potassium carbonate in dimethylformamide (DMF) or other polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atoms can yield a variety of substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the indazole or aniline moieties.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The bromine atoms may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: A simpler indazole derivative with known biological activities.
2H-Indazole: Another indazole isomer with different reactivity and properties.
Bromoanilines: Compounds with bromine atoms on the aniline ring, used in various chemical applications.
Uniqueness
3,5-Dibromo-4-((2-phenyl-2H-indazol-5-yl)oxy)aniline is unique due to its combination of the indazole core with bromine atoms and an aniline group. This structure imparts specific chemical and biological properties that are not found in simpler indazole derivatives or bromoanilines .
Propriétés
Numéro CAS |
918946-22-2 |
|---|---|
Formule moléculaire |
C19H13Br2N3O |
Poids moléculaire |
459.1 g/mol |
Nom IUPAC |
3,5-dibromo-4-(2-phenylindazol-5-yl)oxyaniline |
InChI |
InChI=1S/C19H13Br2N3O/c20-16-9-13(22)10-17(21)19(16)25-15-6-7-18-12(8-15)11-24(23-18)14-4-2-1-3-5-14/h1-11H,22H2 |
Clé InChI |
PLZQWUKKMHHBED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)OC4=C(C=C(C=C4Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


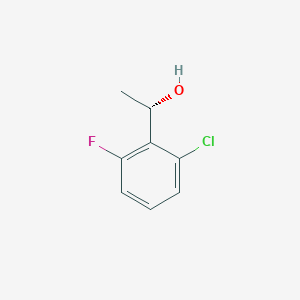
![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
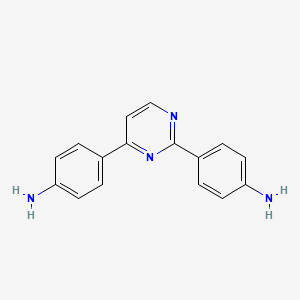
![3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12925605.png)

![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
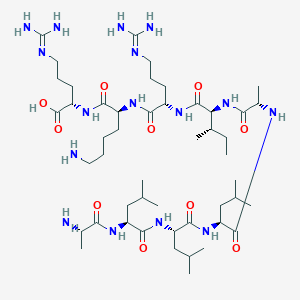


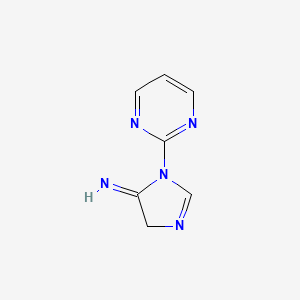
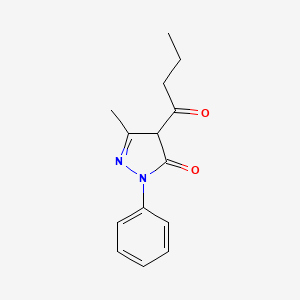
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
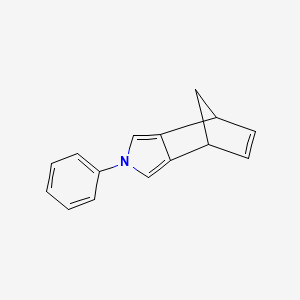
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
